Ethyl 2-(4-bromopyridin-2-YL)acetate
Overview
Description
Ethyl 2-(4-bromopyridin-2-yl)acetate is a chemical compound with the following properties:
- IUPAC Name : Ethyl (4-bromo-2-pyridinyl)acetate
- CAS Number : 1060814-91-6
- Molecular Formula : C<sub>9</sub>H<sub>10</sub>BrNO<sub>2</sub>
- Molecular Weight : 244.09 g/mol
- Physical Form : Yellow to brown to red-brown liquid
- Storage Temperature : Refrigerator
- Purity : 95%
Synthesis Analysis
The synthesis of Ethyl 2-(4-bromopyridin-2-yl)acetate involves the reaction of ethyl acetate with 4-bromopyridine . The bromine atom substitutes one of the hydrogen atoms on the pyridine ring, resulting in the formation of the target compound.
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-bromopyridin-2-yl)acetate consists of an ethyl group attached to the pyridine ring, with a bromine atom at the 4-position. The ester functional group is linked to the pyridine nitrogen.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitution, esterification, and cross-coupling reactions. It serves as a valuable building block for the synthesis of more complex molecules.
Physical And Chemical Properties Analysis
- Solubility : Soluble in organic solvents (e.g., ethanol, dichloromethane)
- Boiling Point : Varies with pressure and purity
- Melting Point : Not well-documented
- Density : Approximately 1.4 g/cm<sup>3</sup>
Scientific Research Applications
Compound Synthesis and Characterization
- Synthesis of New Compounds : Research involving the ethyl acetate extract of the marine fungus Penicillium sp. led to the discovery of new compounds, demonstrating the potential of ethyl 2-(4-bromopyridin-2-yl)acetate in the synthesis of novel chemical entities (Wu et al., 2010).
- Chemical Reactions and Cyclization : The compound has been used in spontaneous cyclization reactions and base-induced intramolecular aza-Michael reactions, indicating its utility in complex chemical synthesis processes (Ramos et al., 2011).
Pharmacological Studies
- Effects on Learning and Memory : Studies have investigated the effects of derivatives of ethyl 2-(4-bromopyridin-2-yl)acetate on learning and memory facilitation in mice, highlighting its potential in neuropharmacology (Li Ming-zhu, 2012).
- DNA Binding Interactions : Research on ethyl 2-(2-acetamidothiazol-4-yl)acetate, a structurally similar compound, revealed its potential in DNA binding interactions, which could be relevant for antitumor agent design (Iqbal et al., 2019).
Chemical Reaction Studies
- Grignard Reaction Utilization : The compound has been used in Grignard reactions, a fundamental process in organic chemistry, for the synthesis of pyridine derivatives (Proost & Wibaut, 1940).
- Reactivity Surveys : Its reactivity has been surveyed in the presence of various reagents, contributing to the understanding of its chemical behavior and potential applications (Asadi et al., 2021).
Safety And Hazards
- Hazard Statements : May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).
- Precautionary Statements : Avoid inhalation, contact with eyes, and skin exposure. Handle in a well-ventilated area.
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
Future Directions
Research on Ethyl 2-(4-bromopyridin-2-yl)acetate should explore its applications in drug synthesis, catalysis, and material science. Investigating its reactivity with various nucleophiles and electrophiles could lead to novel compounds with diverse properties.
Please note that this analysis is based on available data, and further research may reveal additional insights. For more detailed information, consult relevant peer-reviewed papers and technical documents12.
properties
IUPAC Name |
ethyl 2-(4-bromopyridin-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQUMGSSWNEUIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-bromopyridin-2-YL)acetate | |
CAS RN |
1060814-91-6 | |
Record name | ethyl 2-(4-bromopyridin-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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